molecular formula C14H16N4O4 B13406137 [(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate

[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate

Cat. No.: B13406137
M. Wt: 304.30 g/mol
InChI Key: SMCLMIIQNWUTHU-ZCFIWIBFSA-N
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Description

[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The resulting indole intermediate can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions can vary widely depending on the specific transformation desired, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate involves its interaction with specific molecular targets and pathways within cells. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate can be compared to other indole derivatives, such as:

Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for scientific research .

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate

InChI

InChI=1S/C14H16N4O4/c1-5-10(16)13(20)9-7(4-22-14(17)21)8-2-6(15)3-18(8)11(9)12(5)19/h6H,2-4,15-16H2,1H3,(H2,17,21)/t6-/m1/s1

InChI Key

SMCLMIIQNWUTHU-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H](CC3=C2COC(=O)N)N)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)N)N

Origin of Product

United States

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